3-Isopropylpyridine 1-oxide
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Overview
Description
3-Isopropylpyridine 1-oxide, with the chemical formula C₈H₁₁N, is a heterocyclic compound. Its systematic IUPAC name is 3-(propan-2-yl)pyridine . The molecular weight of this compound is approximately 121.18 g/mol .
Preparation Methods
Synthetic Routes::
Oxidation of 3-Isopropylpyridine: One common method involves the oxidation of 3-isopropylpyridine using suitable oxidants. For example, treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) leads to the formation of 3-isopropylpyridine 1-oxide.
Other Methods: Alternative synthetic routes may involve different oxidizing agents or radical reactions.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
3-Isopropylpyridine 1-oxide can participate in various chemical reactions:
Oxidation: As an N-oxide, it readily undergoes oxidation reactions.
Reduction: Reduction of the N-oxide group can regenerate 3-isopropylpyridine.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents: Oxidizing agents (e.g., H₂O₂, m-CPBA), reducing agents, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
3-Isopropylpyridine 1-oxide finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: It may be used as a probe for studying enzyme-catalyzed reactions.
Industry: Limited industrial applications, but its derivatives could have uses in specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-isopropylpyridine 1-oxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 3-isopropylpyridine 1-oxide is unique due to its N-oxide functionality, other related compounds include:
3-Isopropylpyridine: The parent compound without the N-oxide group.
Other Pyridine N-Oxides: Similar compounds with different substituents.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-oxido-3-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChI Key |
IJEPPSBEILVOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
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